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Compound Name:
thienylmethylene)-3-furohydrazide

CAS No.: 292612-16-9

Cat. No.: B3121748

Get Quote

The furohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as
a foundational template for the development of novel therapeutic agents across multiple
disease areas. The inherent chemical tractability of this moiety, combined with its favorable
physicochemical properties, has made it a focal point of extensive structure-activity relationship
(SAR) studies. These investigations aim to systematically modify the core structure to enhance
potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of furohydrazide derivatives, synthesized from
field-proven insights and experimental data. We will explore the causal relationships between
specific structural modifications and their resulting biological activities, offering a logical
framework for researchers, scientists, and drug development professionals engaged in the
design of next-generation therapeutics.
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The Furohydrazide Core: A Versatile
Pharmacophore

The furohydrazide core consists of a furan ring connected to a hydrazide linker (—
C(=O)NHNH-). This structure is synthetically accessible, typically via the condensation of a
furan-containing carboxylic acid hydrazide with various aldehydes or ketones.[1][2] The
versatility of this scaffold lies in three primary points of modification:

e The Furan Ring (Position 5): Often substituted, most notably with a nitro group (—NO2), which
is crucial for certain biological activities.

e The Hydrazide Linker: Can be acylated or form hydrazones, creating the frequently observed
and highly active hydrazide-hydrazone moiety (—C(=O)NHN=CH-).[3][4]

e The Terminal Moiety (R-group): The aldehyde or ketone reactant introduces a wide array of
substituents (aryl, heterocyclic, etc.), which profoundly influences the compound's biological
profile.

The strategic importance of the hydrazide-hydrazone linkage cannot be overstated. It is
recognized as a critical pharmacophore for a wide spectrum of biological activities, including
antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

Comparative SAR Analysis Across Key Therapeutic
Areas

The following sections dissect the SAR of furohydrazide derivatives, comparing how structural
alterations impact their efficacy in prominent therapeutic applications.

Antimicrobial Activity

Furohydrazide derivatives, particularly those mimicking the structure of nitrofurazone, have
demonstrated potent, broad-spectrum antimicrobial activity.[6] The key to this activity is often
the presence of a 5-nitrofuran ring.

Key SAR Insights:
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e 5-Nitro Group is Critical: The nitro group on the furan ring is a recurring feature in the most
potent antimicrobial agents. Its presence is often essential for activity against both bacteria
and fungi like Candida albicans.[6][7]

o Aromatic Terminal Moiety: Condensation with various aromatic aldehydes yields highly active
compounds. The nature and position of substituents on this terminal phenyl ring significantly
modulate potency.

o Electron-Withdrawing Groups (EWGSs): Halogens (Cl, F) and nitro groups on the terminal
phenyl ring often enhance antibacterial activity.[8]

o Electron-Donating Groups (EDGSs): Substituents like hydroxyl (~OH) and methoxy (—
OCHs) can also lead to potent activity, suggesting that electronic effects are context-
dependent and may influence factors like membrane permeability or target binding.[9]

o Heterocyclic Terminal Moieties: Incorporating other heterocyclic rings, such as thiazole, can
also confer or enhance antibacterial properties.[9]

Data Summary: Antimicrobial Activity of Furohydrazide Derivatives
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Compound Key Structural  Activity Example MIC
Reference
Class Features Spectrum Values (pg/mL)
Broad-spectrum
5-Nitro-2- antibacterial,
, 0.002-7.81
) furaldehyde core; particularly )
Nitrofurazone ) ) against
various against [6]
Analogues ] Staphylococcus
aryl/heterocyclic Staphylococcus
spp.
hydrazides spp. and Bacillus PP
spp.
5-Nitro-furan Gram-negative
Nifuroxazide ring; substituted bacteria; some »
) ) ) ) Not specified [7]
Analogues benzoic acid anti-Candida
hydrazides activity
Isonicotinic acid ]
o ] Potent against 1.95-7.81
Isonicotinic hydrazide core; N ]
) Gram-positive against Gram- [10]
Hydrazones various aryl ) N ]
bacteria positive bacteria
aldehydes
) Thiazole ring 2.5 against B.
Thiazolyl ] ) Broad-spectrum =
incorporated into ) ) subtilis and E. 9]
Hydrazones antibacterial _
the structure coli

SAR Visualization: Antimicrobial Furohydrazides
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Caption: Key structural features influencing antimicrobial activity.

Anticancer Activity

The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of
anticancer agents, acting through mechanisms like apoptosis induction and cell cycle arrest.[3]
[11] When combined with a furan ring, this scaffold has yielded derivatives with significant
cytotoxic activity against various cancer cell lines.

Key SAR Insights:

o Fused Ring Systems: Fusing the furan ring with a pyrimidine scaffold to create a furo[2,3-
d]pyrimidine core can dramatically increase anticancer potency. This bicyclic system appears
to be more effective than tricyclic analogues, possibly due to reduced steric hindrance.[12]

e Halogen Substituents: The introduction of halogen atoms (F, Cl) on terminal aryl rings
consistently enhances cytotoxic activity. Compounds bearing these substituents often show
the most potent effects against cell lines like HepG2 (liver cancer) and A549 (lung cancer).
[12][13]
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» Electron-Withdrawing Groups: Similar to antimicrobial SAR, EWGs like the nitro group (-

NOz2z) on a terminal phenyl ring can lead to significant anticancer effects, while also

demonstrating low toxicity to normal cells.[13]

o Selectivity: A crucial aspect of anticancer drug design is selectivity. Promising furohydrazide

derivatives have shown high selectivity indices (Sls), indicating they are significantly more

toxic to cancer cells than to normal cells.[12]

Data Summary: Anticancer Activity (ICso) of Furohydrazide Derivatives

Compound . Key Structural
Cell Line ICso0 (HM) Reference
Class Features
Bicyclic core, C-4
Furo[2,3-
o ] aryloxyacetyl
d]pyrimidine HepG2 (Liver) ] 4.82 [12]
) hydrazide, 4-
Hybrids
Fluorophenyl
Bicyclic core, C-4
Furo[2,3-
o ) aryloxyacetyl
d]pyrimidine HepG2 (Liver) ] 5.26 [12]
) hydrazide, 4-
Hybrids
Chlorophenyl
Furan moiety,
Carbohydrazide Terminal phenyl
o A549 (Lung) _ 43.38 [13]
Derivatives with 4-Fluoro and
3-Nitro
General )
Aromatic
Hydrazide HCT-116 (Colon) ) 3.2-9.3 [11]
o substituents
Derivatives

SAR Visualization: Anticancer Furohydrazides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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